Methyl 3-fluoro-2-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-fluoro-2-methoxybenzoate and related compounds involves multi-step organic reactions, including bromination, hydrolysis, cyanidation, and esterification processes. For instance, Chen Bing-he (2008) reported the synthesis of Methyl 4-Bromo-2-methoxybenzoate with a high purity of 99.8% through a series of carefully controlled reactions (Chen Bing-he, 2008).
Molecular Structure Analysis
Quantum chemical calculations, including Density Functional Theory (DFT), provide insights into the molecular structure, electronic properties, and reactivity of methyl 3-fluoro-2-methoxybenzoate. Gül Kotan and H. Yuksek (2021) optimized the structure of a similar molecule using DFT methods, which can be applied to understand the structural aspects of methyl 3-fluoro-2-methoxybenzoate (Kotan & Yuksek, 2021).
Chemical Reactions and Properties
Chemical reactions involving methyl 3-fluoro-2-methoxybenzoate include electrophilic substitution, nucleophilic addition, and condensation reactions. These reactions are pivotal in synthesizing more complex molecules. Studies on similar molecules, such as the work by Yi Wen-bin (2007) on synthesizing related benzimidazole compounds in a fluorous biphasic system, provide valuable insights into the reactivity and conditions suitable for the chemical transformations of methyl 3-fluoro-2-methoxybenzoate (Yi Wen-bin, 2007).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility of methyl 3-fluoro-2-methoxybenzoate, can be studied through experimental techniques like thermogravimetry. H. Flores et al. (2019) conducted a thermochemical study on methyl n-Methoxybenzoates to determine their combustion and vaporization enthalpies, contributing to understanding the physical properties of similar compounds (Flores et al., 2019).
Chemical Properties Analysis
The chemical properties of methyl 3-fluoro-2-methoxybenzoate, including its reactivity towards various reagents, stability under different conditions, and interaction with catalysts, can be elucidated from studies on similar molecules. For instance, the synthesis and reactivity of related compounds in fluoro acid medium have been explored, providing insights into the behavior of methyl 3-fluoro-2-methoxybenzoate under similar conditions (Planchenault et al., 1995).
Safety And Hazards
properties
IUPAC Name |
methyl 3-fluoro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWESGJXYODOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600700 | |
Record name | Methyl 3-fluoro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-2-methoxybenzoate | |
CAS RN |
106428-04-0 | |
Record name | Methyl 3-fluoro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106428-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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